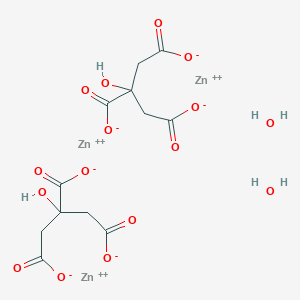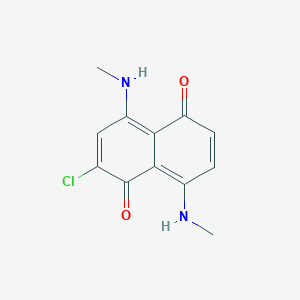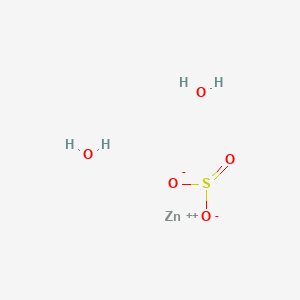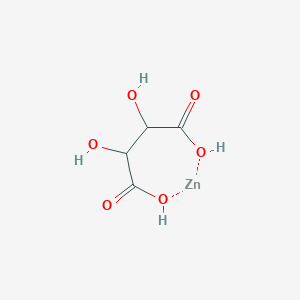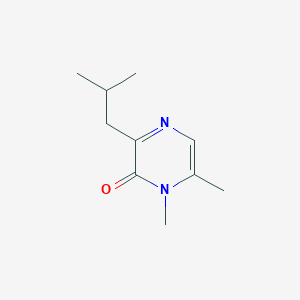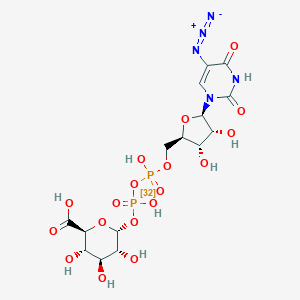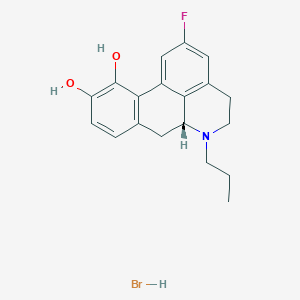
2-Fluoro-N-n-propylnorapomorphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-n-propylnorapomorphine (FENPA) is a chemical compound that belongs to the class of dopamine receptor agonists. It is a potent and selective agonist of the D2 dopamine receptor subtype and has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
2-Fluoro-N-n-propylnorapomorphine acts as a potent and selective agonist of the D2 dopamine receptor subtype, which is a G protein-coupled receptor that is expressed in various regions of the brain, including the striatum, prefrontal cortex, and limbic system. Activation of the D2 receptor by 2-Fluoro-N-n-propylnorapomorphine leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP and modulates the activity of downstream signaling pathways. This results in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity.
Biochemical and Physiological Effects:
2-Fluoro-N-n-propylnorapomorphine has been shown to have several biochemical and physiological effects, including the regulation of dopamine release, the modulation of synaptic plasticity, and the regulation of motor function. 2-Fluoro-N-n-propylnorapomorphine has also been shown to have neuroprotective effects in animal models of Parkinson's disease, which may be due to its ability to activate the D2 receptor and reduce oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The use of 2-Fluoro-N-n-propylnorapomorphine in lab experiments has several advantages, including its high affinity and selectivity for the D2 dopamine receptor subtype, its ability to modulate neurotransmitter release and synaptic plasticity, and its potential use in the development of new drugs for the treatment of neurological disorders. However, there are also some limitations to the use of 2-Fluoro-N-n-propylnorapomorphine, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on 2-Fluoro-N-n-propylnorapomorphine, including the development of more potent and selective dopamine receptor agonists, the investigation of the role of dopamine receptors in drug addiction and other neuropsychiatric disorders, and the development of new drugs for the treatment of Parkinson's disease and other neurological disorders. Additionally, further studies are needed to investigate the potential neuroprotective effects of 2-Fluoro-N-n-propylnorapomorphine and its underlying mechanisms of action.
Synthesis Methods
The synthesis of 2-Fluoro-N-n-propylnorapomorphine involves several steps, including the preparation of the starting material, norapomorphine, and the introduction of a fluorine atom at the 2-position of the norapomorphine molecule. The synthesis of 2-Fluoro-N-n-propylnorapomorphine has been described in several research papers, and the most commonly used method involves the reaction of norapomorphine with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or tetra-n-butylammonium fluoride (TBAF), in the presence of a base, such as triethylamine or potassium carbonate.
Scientific Research Applications
2-Fluoro-N-n-propylnorapomorphine has been extensively studied for its potential use in various scientific research applications, including the study of dopamine receptor function and the development of new drugs for the treatment of Parkinson's disease and other neurological disorders. 2-Fluoro-N-n-propylnorapomorphine has been shown to have high affinity and selectivity for the D2 dopamine receptor subtype, which is involved in the regulation of motor function, reward, and cognition. 2-Fluoro-N-n-propylnorapomorphine has also been used in studies investigating the role of dopamine receptors in drug addiction and schizophrenia.
properties
CAS RN |
130434-40-1 |
|---|---|
Product Name |
2-Fluoro-N-n-propylnorapomorphine |
Molecular Formula |
C19H21BrFNO2 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
(6aR)-2-fluoro-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide |
InChI |
InChI=1S/C19H20FNO2.BrH/c1-2-6-21-7-5-12-8-13(20)10-14-17(12)15(21)9-11-3-4-16(22)19(23)18(11)14;/h3-4,8,10,15,22-23H,2,5-7,9H2,1H3;1H/t15-;/m1./s1 |
InChI Key |
PDRIECZBALEYAH-XFULWGLBSA-N |
Isomeric SMILES |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O.Br |
SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O.Br |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O.Br |
Other CAS RN |
130434-40-1 |
synonyms |
(-)-2-fluoro-NPA 2-F-NPA 2-fluoro-N-n-propylnorapomorphine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



